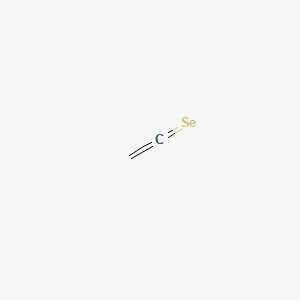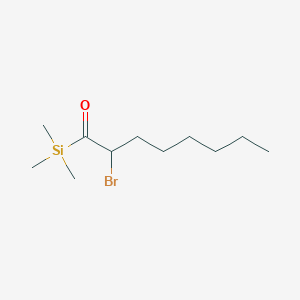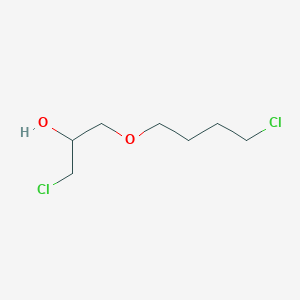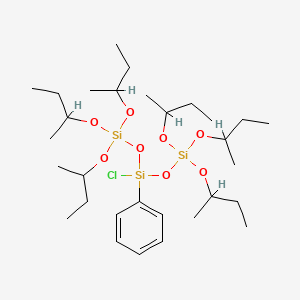
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is a complex organosilicon compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate typically involves the reaction of chlorosilanes with orthosilicates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane, which help in dissolving the reactants and facilitating the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorosilane group to a silane group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate exerts its effects involves the interaction of its silicon and organic groups with various molecular targets. The compound can form stable bonds with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyl orthosilicate
- Phenyltrichlorosilane
- Hexamethyldisiloxane
Uniqueness
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is unique due to its combination of butyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
60680-16-2 |
|---|---|
Fórmula molecular |
C30H59ClO8Si3 |
Peso molecular |
667.5 g/mol |
Nombre IUPAC |
tributan-2-yl [chloro-phenyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C30H59ClO8Si3/c1-13-24(7)32-41(33-25(8)14-2,34-26(9)15-3)38-40(31,30-22-20-19-21-23-30)39-42(35-27(10)16-4,36-28(11)17-5)37-29(12)18-6/h19-29H,13-18H2,1-12H3 |
Clave InChI |
QHFAAUJGWLEXBW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C1=CC=CC=C1)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


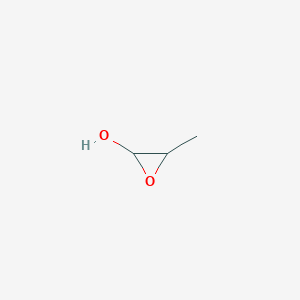
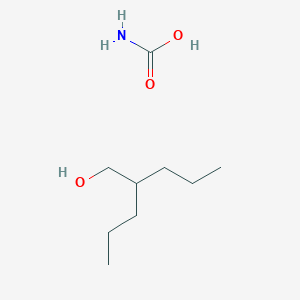


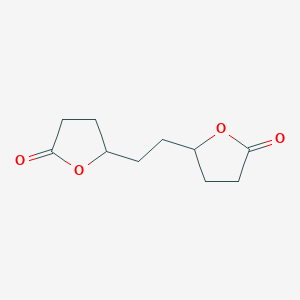
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
